molecular formula C13H7F3N2 B8122863 2-(Trifluoromethyl)phenazine

2-(Trifluoromethyl)phenazine

Cat. No.: B8122863
M. Wt: 248.20 g/mol
InChI Key: XSCVJNIZCHWXSU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenazine is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the phenazine core. Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenazine can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

2-(Trifluoromethyl)phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenazine derivatives.

    Substitution: Functionalized phenazine derivatives.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenazine involves its interaction with biological targets, leading to various effects:

Comparison with Similar Compounds

2-(Trifluoromethyl)phenazine can be compared with other similar compounds, such as:

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(trifluoromethyl)phenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)8-5-6-11-12(7-8)18-10-4-2-1-3-9(10)17-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVJNIZCHWXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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